Cas no 1340431-79-9 (1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)-)

1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)-
- (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine
- EN300-703815
- CS-0286142
- 1340431-79-9
- AKOS014067984
- [1-(3,4-dimethylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine
-
- インチ: 1S/C11H20N4/c1-8-3-4-11(5-9(8)2)15-7-10(6-12)13-14-15/h7-9,11H,3-6,12H2,1-2H3
- InChIKey: FUHQHVSKCIFJBA-UHFFFAOYSA-N
- ほほえんだ: N1(C2CCC(C)C(C)C2)C=C(CN)N=N1
計算された属性
- せいみつぶんしりょう: 208.16879665g/mol
- どういたいしつりょう: 208.16879665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 56.7Ų
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 352.7±34.0 °C(Predicted)
- 酸性度係数(pKa): 7.32±0.29(Predicted)
1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-703815-1.0g |
[1-(3,4-dimethylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine |
1340431-79-9 | 1g |
$0.0 | 2023-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356812-50mg |
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine |
1340431-79-9 | 98% | 50mg |
¥20217.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356812-1g |
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine |
1340431-79-9 | 98% | 1g |
¥22178.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356812-250mg |
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine |
1340431-79-9 | 98% | 250mg |
¥20433.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356812-500mg |
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine |
1340431-79-9 | 98% | 500mg |
¥23090.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356812-100mg |
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine |
1340431-79-9 | 98% | 100mg |
¥21153.00 | 2024-08-09 |
1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)- 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)-に関する追加情報
Introduction to 1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl) and Its Applications in Modern Chemical Biology
The compound with the CAS number 1340431-79-9, identified as 1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl), represents a significant advancement in the field of chemical biology. This molecule, characterized by its unique triazole ring structure and a bulky 3,4-dimethylcyclohexyl substituent, has garnered attention for its potential applications in drug discovery and molecular research. The triazole moiety is particularly noteworthy due to its versatility in forming stable bonds with various biological targets, making it a valuable scaffold for medicinal chemistry.
Recent studies have highlighted the importance of 1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl) in the development of novel therapeutic agents. The compound's structural features enable it to interact with biological systems in multiple ways, which is crucial for designing molecules with high specificity and efficacy. For instance, the presence of the triazole ring allows for hydrogen bonding interactions with nucleic acids and proteins, while the dimethylcyclohexyl group provides steric hindrance that can enhance binding affinity. These properties make it an attractive candidate for further exploration in both academic and industrial research settings.
In the realm of drug discovery, the synthesis and characterization of 1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl) have opened up new avenues for developing small-molecule inhibitors and activators. The triazole core is particularly interesting because it can be modified in numerous ways to fine-tune its pharmacological properties. For example, researchers have explored derivatives of this compound that exhibit inhibitory effects on various enzymes and receptors implicated in diseases such as cancer and inflammation. These findings underscore the compound's potential as a lead molecule for structure-based drug design.
Moreover, the CAS no. 1340431-79-9 associated with this compound underscores its uniqueness and significance in chemical biology. The CAS registry number is a globally recognized system for identifying chemical substances uniquely, ensuring that researchers around the world can accurately reference and utilize this molecule in their studies. The systematic naming convention further emphasizes the compound's structural complexity and functional groups, which are critical for understanding its biological activity.
One of the most compelling aspects of 1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl) is its potential role in modulating biological pathways relevant to human health. The triazole ring has been extensively studied for its ability to interfere with microbial growth and inhibit viral replication. In particular, derivatives of this scaffold have shown promise in combating resistant strains of bacteria and fungi. This has led to increased interest in exploring its applications in antimicrobial therapy and immunomodulation.
Recent advancements in computational chemistry have also facilitated the design of novel analogs of 1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl) using virtual screening techniques. These methods allow researchers to predict the binding affinities of various molecular fragments to biological targets without conducting extensive experimental trials. By leveraging machine learning algorithms and large datasets of known bioactive compounds, scientists can rapidly identify promising candidates for further optimization. This approach has significantly accelerated the drug discovery process and has led to several breakthroughs in recent years.
The structural features of 1H-1,2,3-Triazole-4-methanamine, particularly the presence of both polar and non-polar regions within its molecular framework, make it an excellent candidate for drug delivery systems. Researchers have investigated its potential as a component in prodrugs designed to enhance bioavailability or target specific tissues within the body. For example,the dimethylcyclohexyl group can improve solubility while maintaining sufficient lipophilicity,allowing for efficient absorption across biological membranes.
In conclusion,CAS no. 1340431-79-9 represents a significant contribution to the field of chemical biology。The unique structural attributes of 1H-1,2,3-Triazole -4-methanamine, 1-(3,4-dimethylcyclohexyl),comprising a triazole ring linked to a bulky dimethylcyclohexyl substituent,make it a versatile scaffold for medicinal chemistry。Recent studies highlight its potential applications in drug discovery,particularly as an inhibitor or activator targeting various biological pathways。The systematic naming convention ensures accurate identification,while computational methods facilitate rapid optimization。As research continues to uncover new therapeutic possibilities,this compound is poised to play a pivotal role in advancing our understanding of disease mechanisms and developing novel treatments.
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